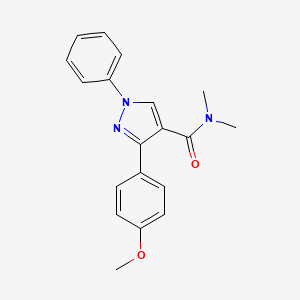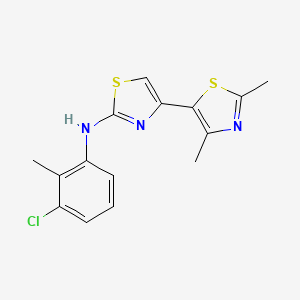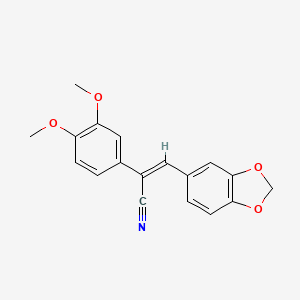![molecular formula C19H25N3O3 B5629725 1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)
1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazepine derivatives, including compounds similar to "1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one," involves regiospecific reactions and complex synthetic pathways. A study by Alonso et al. (2020) on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones highlights regiospecific preparation methods that may be applicable to the synthesis of related compounds. This involves reactions of 2,3-diaminopyridines with ethyl aroylacetates and provides insights into the structural and chemical intricacies involved in synthesizing diazepine derivatives (Alonso, D. N., et al., 2020).
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been extensively studied through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The study by Alonso et al. (2020) also delves into the X-ray crystal structure of diazepinones, revealing nonplanar molecular configurations and torsions introduced by seven-membered diazepin-2-one moieties. Such structural analyses are crucial for understanding the molecular geometry and electronic properties of these compounds (Alonso, D. N., et al., 2020).
Chemical Reactions and Properties
Diazepine compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties, such as reactivity towards different organic and inorganic reagents. The synthesis pathways often involve intramolecular cyclization, nucleophilic substitutions, and condensation reactions. The study by Bouakher et al. (2013) on the synthesis of pyrido[3,2-e][1,4]diazepin-5-ones illustrates the regioselective thionation and nucleophilic substitutions that lead to the formation of bis-functionalized diazepines, showcasing the chemical versatility of these compounds (Bouakher, A. E., et al., 2013).
Physical Properties Analysis
The physical properties of diazepines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in various fields, including material science and pharmaceuticals. The detailed structural analysis provided by Alonso et al. (2020) allows for predictions regarding the physical properties of these compounds, such as solubility and stability (Alonso, D. N., et al., 2020).
Chemical Properties Analysis
The chemical properties of diazepines, such as acidity/basicity, reactivity, and stability under various conditions, are determined by their molecular structure. The electron distribution within the diazepine ring and its substituents plays a significant role in these properties. The research conducted by Bouakher et al. (2013) on the synthesis and functionalization of diazepin-5-ones provides insight into the reactivity and potential chemical transformations of diazepine derivatives, offering a foundation for understanding their chemical behavior (Bouakher, A. E., et al., 2013).
特性
IUPAC Name |
1-[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-3-5-16(6-4-14)22-12-15(11-18(22)24)19(25)21-9-7-17(23)20-8-10-21/h3-6,13,15H,7-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMEQDOYXZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)

![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)

![5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629705.png)
![2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629711.png)



![N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5629730.png)